molecular formula C10H13NO2S B15311228 Cyclopropyl(phenyl)methanesulfonamide

Cyclopropyl(phenyl)methanesulfonamide

Cat. No.: B15311228
M. Wt: 211.28 g/mol
InChI Key: FXAAYRPXUQLXMJ-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methanesulfonamide is an organosulfur compound that features a sulfonamide functional group. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(phenyl)methanesulfonamide can be synthesized through the reaction of cyclopropylamine with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:

Cyclopropylamine+Phenylmethanesulfonyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+Phenylmethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(phenyl)methanesulfonamide is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

cyclopropyl(phenyl)methanesulfonamide

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,11,12,13)

InChI Key

FXAAYRPXUQLXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

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